2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2/c27-16-9-14(13-3-1-2-4-15(13)23-16)19(28)22-12-5-7-25(10-12)17-18-24-21-11-26(18)8-6-20-17/h1-4,6,8-9,11-12H,5,7,10H2,(H,22,28)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDNCWINDGBBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=O)NC3=CC=CC=C32)C4=NC=CN5C4=NN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these steps include acyl chlorides, amines, and triazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its eco-friendly nature and the ability to scale up the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The triazolopyrazine moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted triazolopyrazine compounds .
Scientific Research Applications
Case Study: Compound 17l
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- A549: 0.98 ± 0.08 µM
- MCF-7: 1.05 ± 0.17 µM
- HeLa: 1.28 ± 0.25 µM
- Mechanism : Induced late apoptosis and inhibited c-Met signaling .
Table 1: Antiproliferative Activity of Compound 17l
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| A549 | 0.98 ± 0.08 | Apoptosis induction |
| MCF-7 | 1.05 ± 0.17 | c-Met inhibition |
| HeLa | 1.28 ± 0.25 | Cell cycle arrest |
Inhibition of Kinases
The compound has shown potential as a dual inhibitor of c-Met and VEGFR-2 kinases, which are critical targets in cancer therapy due to their roles in tumor growth and angiogenesis.
Research Findings
In vitro studies have demonstrated that the compound significantly inhibits the activity of these kinases:
- c-Met IC50 : Approximately 26 nM
- VEGFR-2 IC50 : Approximately 2.6 µM
These findings suggest that the compound could be developed into a therapeutic agent for treating cancers characterized by aberrant signaling through these pathways .
Antimicrobial Properties
Emerging studies also indicate that compounds with similar structural motifs possess antimicrobial activities against various pathogens.
Case Study: Related Compounds
A series of pyrazole derivatives were synthesized and tested for their antimicrobial efficacy against bacteria such as Escherichia coli and Staphylococcus aureus. The results showed promising activity, suggesting potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrazine moiety is known to bind to the active sites of enzymes, inhibiting their activity. This compound can also intercalate with DNA, disrupting cellular processes and leading to cell death .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Core Scaffold | Key Substituents | Solubility Enhancers | Potential Targets |
|---|---|---|---|---|
| Target Compound | Quinoline | 2-hydroxy, 4-carboxamide, triazolopyrazine-pyrrolidine | Hydroxy, carboxamide | Kinases, DNA |
| N-[(8-Hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyl-2H-triazole-4-carboxamide | 1,2,3-Triazole | 8-hydroxy, phenyl, methylene-carboxamide | Hydroxy | Enzymes, GPCRs |
| 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride | Triazolopyrazine | 3-methyl, piperazine, dihydrochloride | Dihydrochloride salt | Ion channels |
| 4-Azido-3-diazo-3H-pyrazolo[3,4-b]quinoline | Pyrazoloquinoline | Azido, diazo | None | (Research use only) |
Biological Activity
The compound 2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide is a novel derivative within the class of triazolo[4,3-a]pyrazine compounds. This class has garnered attention due to its diverse biological activities, including antibacterial, antidiabetic, and anticancer properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure
The structural formula of the compound can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. For instance, a study synthesized various derivatives and evaluated their in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ampicillin .
| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
|---|---|---|
| Compound 1 | 32 | 16 |
| Compound 2 | 64 | 32 |
| Compound 3 | 128 | 64 |
Antidiabetic Properties
Triazolo[4,3-a]pyrazine derivatives have also been implicated in antidiabetic activity. The pharmacophore associated with these compounds is believed to enhance insulin sensitivity and glucose uptake in cells. For example, the derivative containing the triazolo moiety has been linked to the modulation of glucose metabolism pathways .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Key Enzymes : Many triazolo derivatives inhibit enzymes involved in bacterial cell wall synthesis and DNA replication.
- Receptor Modulation : Some compounds act as positive allosteric modulators of metabotropic glutamate receptors, influencing neurotransmitter release and neuronal excitability.
Case Studies
- Antibacterial Efficacy : A study conducted on a series of triazolo derivatives found that compound 2e demonstrated superior antibacterial activity with MIC values lower than many standard treatments. This suggests a promising avenue for developing new antibiotics based on this scaffold .
- Antidiabetic Action : Another investigation focused on the effect of triazolo derivatives on glucose levels in diabetic models showed that these compounds could significantly lower blood sugar levels when administered at optimal dosages.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the triazolo and quinoline rings can enhance biological activity. For example:
- Substituents at R2 : Long alkyl chains were found to improve lipophilicity and cell permeability compared to aromatic groups.
- Functional Groups : Electron-donating groups on phenyl rings were correlated with increased antibacterial potency.
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves coupling reactions between triazolopyrazine and quinoline-carboxamide intermediates. For example:
- Triazolopyrazine activation : React triazolopyrazine derivatives (e.g., 39 or 48 in ) with carboxylic acids (e.g., quinoline-4-carboxamide) using EDCI·HCl and HOBt in anhydrous DMF at 60°C for 18 hours .
- Purification : Post-reaction, the crude product is isolated via filtration and purified by recrystallization (for crystalline solids) or column chromatography (for complex mixtures) .
- Cyclization steps : Similar quinoline derivatives are synthesized via thermal cyclization of intermediates, as seen in pyrazoloquinoline systems .
Q. Which characterization techniques are critical for structural confirmation?
- NMR spectroscopy : Use ¹H/¹³C NMR to verify connectivity of the triazolopyrazine, pyrrolidine, and quinoline moieties. For example, ¹³C NMR can confirm aminoalkylation at specific positions in heterocyclic systems .
- XRPD and thermal analysis : X-ray powder diffraction (XRPD) and DSC/TGA are employed to assess crystallinity and stability, particularly for salt forms or polymorphs .
- IR spectroscopy : Identify key functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
Q. What solubility and stability factors should be prioritized during experiments?
- Solubility : The compound is likely polar due to its amide and hydroxyl groups, favoring solvents like DMF or DMSO .
- Stability : Store under inert conditions (N₂/Ar) at –20°C to prevent hydrolysis or oxidation, as recommended for similar triazolopyrazine derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Stoichiometry : Use a 2:1 molar ratio of carboxylic acid to amine to drive the coupling reaction to completion .
- Catalyst selection : Replace EDCI/HOBt with newer coupling agents (e.g., COMU) for improved efficiency in DMF .
- Process monitoring : Employ TLC or in-line IR to track reaction progress and terminate before side reactions dominate .
Q. How should contradictions in spectral data be resolved during structural elucidation?
- Multi-technique validation : Combine 2D NMR (e.g., HSQC, HMBC) with high-resolution mass spectrometry (HRMS) to resolve ambiguous peaks. For instance, ¹³C NMR in clarified regioselective aminoalkylation in pyrazoloquinolines .
- Comparative analysis : Cross-reference data with structurally analogous compounds, such as triazolopyridine-8-carboxamides .
Q. What strategies are effective for designing biological activity studies?
- Target identification : Prioritize kinases or antimicrobial targets, as triazolopyrazine derivatives show activity in these areas .
- Assay design : Use enzyme inhibition assays (e.g., fluorescence-based) with positive controls like staurosporine. For cellular studies, assess cytotoxicity via MTT assays .
- In silico support : Perform molecular docking using software like AutoDock Vina to predict binding modes to target proteins .
Q. How can impurities from side reactions be identified and mitigated?
- Common impurities : Unreacted starting materials (e.g., triazolopyrazine intermediates) or byproducts from pyrrolidine ring opening .
- Detection : Use HPLC-MS with a C18 column and acetonitrile/water gradient to separate impurities .
- Mitigation : Adjust reaction pH (e.g., DIPEA as a base in ) or introduce scavenger resins to trap reactive intermediates .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
